4,4'-Diaminostilbene

Photochemistry Fluorescence Spectroscopy Solvent Effects

4,4'-Diaminostilbene is a critical trans-stilbene diamine building block for synthesizing fluorescent dyes, optical brighteners, and two-photon absorbing chromophores. • Safer benzidine alternative: its 2,2'-disulfonic acid derivative offers superior reactivity and regulatory compliance for azo dye synthesis. • Superior photophysics: larger torsional barrier and longer singlet lifetime than 4-aminostilbene enable precise molecular probe design. • Proven in advanced materials: functions as a π-conjugated organic spacer in quasi-2D perovskite photovoltaics and nonlinear optical materials. Supplied with full analytical documentation; ambient shipping for dihydrochloride salt.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
Cat. No. B8786088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diaminostilbene
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N
InChIInChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2
InChIKeyKOGDFDWINXIWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diaminostilbene: Key Properties and Uses


4,4'-Diaminostilbene is an organic compound characterized by a central trans-stilbene core with amino groups substituted at both para positions of the phenyl rings . It serves as a critical intermediate and building block in the synthesis of dyes, optical brighteners, and advanced materials . Its extended conjugated π-system, coupled with strong electron-donating amino substituents, imparts distinct photophysical and chemical properties, including a lower torsional barrier for isomerization compared to unsubstituted stilbene [1]. These properties are extensively exploited in the development of two-photon absorbing chromophores for biological imaging and as organic spacers in quasi-2D perovskites for photovoltaics [2].

1 Photophysical probe and sensor studies exploiting solvent-dependent isomerization.
2 Organic spacer precursor for quasi-2D perovskite photovoltaics.
3 Safer intermediate for azo dye synthesis, replacing carcinogenic benzidine.

4,4'-Diaminostilbene: Unique Advantages


The substitution pattern and electronic nature of the amino groups on the stilbene core critically dictate its performance in both photophysical and biological applications. Substituting 4,4'-diaminostilbene with unsubstituted stilbene or 4-aminostilbene results in drastically different photophysical behavior; specifically, 4,4'-diaminostilbene exhibits a larger torsional barrier in nonpolar solvents, leading to longer singlet lifetimes compared to 4-aminostilbene [1]. In biological contexts, the electron-donating nature of the diamine derivative is essential for its protective effects against oxidative stress, a property not shared by stilbenes with electron-withdrawing groups like -CN or -COCH3 [2]. Furthermore, for industrial dye applications, the 2,2'-disulfonic acid derivative of 4,4'-diaminostilbene is often preferred for its superior water solubility and as a safer substitute for carcinogenic benzidine, offering distinct advantages in synthesis and stability [3].

4,4'-Diaminostilbene: Larger torsional barrier, longer singlet lifetime
vs
4-Aminostilbene: Lower barrier, shorter lifetime; photophysics may shift away
Electron-donating diamine: Reported oxidative-stress protective context
vs
-CN, -COCH3 analogs: Cytotoxicity profile may differ under stress
2,2'-Disulfonic acid derivative: High water solubility for industrial dyes
vs
Parent diamine: Low water solubility; aqueous processing may be limited

4,4'-Diaminostilbene Differentiation Evidence


Solvent Polarity Effects vs. Unsubstituted Stilbene

The photoisomerization rate of 4,4'-diaminostilbene exhibits a strong dependence on solvent polarity, increasing as polarity rises, a behavior distinct from unsubstituted stilbene. This directly impacts its utility as a fluorescence probe where environmental sensitivity is required [1].

Solvent polarity effect
Head-to-head
Photoisomerization rate increases with solvent polarity, unlike unsubstituted stilbene.
Supports environment-sensitive probe design.
Reported in various solvents.
Photochemistry Fluorescence Spectroscopy Solvent Effects

Torsional Barrier vs. 4-Aminostilbene

In nonpolar solvents, 4,4'-diaminostilbenes possess larger torsional barriers for rotation about the central double bond in the excited state compared to 4-aminostilbene. This leads to longer singlet lifetimes, a critical parameter for fluorescence-based applications [1].

Torsional barrier
Head-to-head
Larger torsional barrier than 4-aminostilbene in nonpolar solvents, yielding longer singlet lifetimes.
Fluorophore efficiency context in nonpolar media.
Qualitative comparison from relaxation pathway study.
Photophysics Excited State Dynamics Stilbene Derivatives

Oxidative Stress Protection vs. Electron-Withdrawing Analogs

Unlike its electron-withdrawing analogs, (E)-4,4'-diaminostilbene rescues differentiated PC-12 cells from H2O2-induced toxicity. While (E)-4,4'-dicyanostilbene and (E)-4,4'-diacetylstilbene were 2-3 times more toxic than the H2O2 control, the diamine derivative was protective [1].

Oxidative stress context
Head-to-head
Rescued PC-12 cells from H₂O₂ toxicity; electron-withdrawing analogs were 2-3x more toxic.
Reported cell-model response context for neuroprotection assay screening.
MTS assay; model-specific review required.
Biological Activity Antioxidant Neuroprotection

Aqueous Solubility for Bioimaging

A hydrophilic derivative of trans-4,4'-diaminostilbene, modified with amideamino peripheral groups, achieves aqueous solubility exceeding 15 mM, enabling its use as a two-photon fluorescent probe for biological imaging . This solubility is crucial for in vitro and in vivo applications.

Aqueous solubility
Data to verify
Amideamino derivative achieves >15 mM solubility, enabling two-photon bioimaging.
Supports derivatization for biological imaging research.
Source-specific review; derivative property.
Two-Photon Absorption Fluorescent Probes Bioconjugation

Disulfonic Acid Derivative for Azo Dyes

The 2,2'-disulfonic acid derivative of 4,4'-diaminostilbene is a preferred intermediate for synthesizing azo direct dyes, offering advantages in accessibility, stability, and high reactivity compared to benzidine, a carcinogenic alternative [1].

Dye intermediate
Class-level
2,2'-Disulfonic acid derivative preferred over benzidine for azo direct dyes.
May support safer industrial dye synthesis route.
Class-level inference; validate for specific process.
Dye Synthesis Azo Dyes Industrial Intermediates

4,4'-Diaminostilbene: Application Scenarios


Environment-Responsive Fluorescent Probes

As demonstrated by the strong solvent polarity dependence of its photoisomerization rate [1], 4,4'-diaminostilbene is ideally suited for creating molecular probes and sensors. Its fluorescence properties change significantly with the polarity of its local environment, allowing for the detection of solvent changes or binding events in applications like material science and analytical chemistry. This differentiates it from less responsive analogs like unsubstituted stilbene.

Non-Carcinogenic Azo Dye Synthesis

The 4,4'-diaminostilbene-2,2'-disulfonic acid derivative is a superior intermediate for azo dye synthesis, offering a safer alternative to benzidine. Its documented high reactivity, stability, and coloring power [1] make it the preferred choice for manufacturing direct dyes for textiles, paper, and acrylic resins, where regulatory compliance and product consistency are paramount.

Photonic & Photovoltaic Materials

The unique excited-state dynamics, including a larger torsional barrier and longer singlet lifetime in nonpolar solvents compared to 4-aminostilbene [1], make 4,4'-diaminostilbene a valuable component in organic electronics. It is specifically used as a π-conjugated organic spacer in quasi-2D Dion-Jacobson metal halide perovskites for photovoltaic devices, controlling optoelectronic properties [2]. Its high two-photon absorption cross-section also enables its use in advanced nonlinear optical materials .

Neuroprotection & Oxidative Stress Research

In biological research, (E)-4,4'-diaminostilbene is uniquely suited for studies on neuroprotection due to its ability to rescue neuronal cells from oxidative damage [1]. This is in stark contrast to 4,4'-disubstituted stilbenes with electron-withdrawing groups, which are cytotoxic under stress. Furthermore, water-soluble derivatives of 4,4'-diaminostilbene are effective two-photon fluorescent probes for biological imaging [2], expanding its utility in cellular and in vivo studies.

Application
Selection Property
Validation Focus
Environment-responsive probes
Solvent-polarity-dependent photophysics
Isomerization rate vs. polarity correlation
Photovoltaic materials
π-conjugated spacer geometry
Perovskite layer optoelectronic control
Azo dye synthesis
Disulfonic acid derivative reactivity
Color strength and regulatory compliance
Neuroprotection assay studies
Electron-donating diamine structure
Cell viability under oxidative stress models
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